Nickel(2+);2,2,2-trifluoroacetic acid Nickel(2+);2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873840
InChI: InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2
SMILES:
Molecular Formula: C4H2F6NiO4+2
Molecular Weight: 286.74 g/mol

Nickel(2+);2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC15873840

Molecular Formula: C4H2F6NiO4+2

Molecular Weight: 286.74 g/mol

* For research use only. Not for human or veterinary use.

Nickel(2+);2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C4H2F6NiO4+2
Molecular Weight 286.74 g/mol
IUPAC Name nickel(2+);2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2
Standard InChI Key VBLNFWKVZVKXPH-UHFFFAOYSA-N
Canonical SMILES C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2]

Introduction

Molecular Structure and Synthesis

Composition and Coordination Geometry

Nickel(II) trifluoroacetate tetrahydrate consists of a nickel(II) ion (Ni2+\text{Ni}^{2+}) surrounded by two trifluoroacetate (CF3COO\text{CF}_3\text{COO}^-) ligands and four water molecules in the primary coordination sphere . X-ray diffraction studies of analogous nickel complexes, such as [Ni(bipy)3](CF3COO)26H2O[ \text{Ni(bipy)}_3 ](\text{CF}_3\text{COO})_2 \cdot 6\text{H}_2\text{O} , reveal octahedral geometry around the nickel center, with trifluoroacetate acting as a monodentate ligand . The trifluoroacetate groups exhibit characteristic infrared (IR) vibrations at 1,670 cm1^{-1} (C=O stretch) and 1,190 cm1^{-1} (C-F stretch), confirming their presence in the complex .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight358.80 g/mol
Coordination GeometryOctahedral
Magnetic Moment (μ\mu)3.13–3.17 Bohr Magnetons (BM)

Synthetic Routes

The compound is typically synthesized via direct reaction of nickel(II) salts with trifluoroacetic acid under controlled conditions. For example:

  • Aqueous Synthesis: Mixing nickel chloride (NiCl2\text{NiCl}_2) with silver trifluoroacetate (AgCF3COO\text{AgCF}_3\text{COO}) in water yields nickel(II) trifluoroacetate through metathesis .

  • Ligand Exchange: Substitution of labile ligands in preformed nickel complexes (e.g., Ni(bipy)32+\text{Ni(bipy)}_3^{2+}) with trifluoroacetate anions produces the target compound .

  • In Situ Generation: Stirring NiCl2\text{NiCl}_2 with AgOTf\text{AgOTf} (silver triflate) in dichloromethane generates Ni(OTf)2\text{Ni(OTf)}_2, a related catalyst precursor .

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Spectroscopy: Electronic transitions at 14,200 cm1^{-1} (3A2g3T2g^3A_{2g} \rightarrow ^3T_{2g}) and 18,650 cm1^{-1} (3A2g3T1g^3A_{2g} \rightarrow ^3T_{1g}) confirm the octahedral ligand field around Ni2+\text{Ni}^{2+} . A charge-transfer band at 31,050 cm1^{-1} obscures higher-energy dd-dd transitions .

  • IR Spectroscopy: Peaks at 1,670 cm1^{-1} (C=O) and 720 cm1^{-1} (Ni-O) validate ligand coordination .

Magnetic Behavior

The magnetic moment of 3.13–3.17 BM indicates two unpaired electrons, consistent with a high-spin d8d^8 configuration. Spin-orbit coupling elevates the moment above the spin-only value (2.87 BM) .

Thermal Stability

Thermogravimetric analysis (TGA) shows a four-step mass loss corresponding to the release of four water molecules (up to 150°C) and decomposition of trifluoroacetate ligands (200–400°C) .

Catalytic Applications

Organic Synthesis

Nickel(II) trifluoroacetate serves as a cost-effective catalyst for stereoselective glycosylation reactions. For example, it enables α-selective formation of 1,2-cis-2-aminoglycosides with turnover frequencies (TOF) exceeding 3,000 s1^{-1} at room temperature . Comparative studies show its performance rivals that of specialized catalysts like Ni(4-F-PhCN)4(OTf)2\text{Ni(4-F-PhCN)}_4(\text{OTf})_2, but with greater accessibility .

Table 2: Catalytic Performance in Glycosylation

SubstrateProduct Yieldα:β SelectivityConditions
N-Phenyl donor85–93%11:1 to α-only15 mol%, RT, 24 h
Tertiary alcohol acceptor61%8:120 mol%, RT, 30 min

Electrocatalytic Hydrogen Evolution

A thiosemicarbazone-nickel(II) complex derived from trifluoroacetate precursors demonstrates remarkable H2_2-evolution activity in dimethylformamide (DMF), achieving a turnover frequency (TOFmax_{\text{max}}) of 3,080 s1^{-1} at 1 M trifluoroacetic acid . Mechanistic studies suggest ligand-based protonation precedes metal-centered H2_2 formation .

Industrial and Research Utility

Limitations and Alternatives

While highly effective, the compound’s hygroscopic nature necessitates anhydrous handling. Researchers often substitute it with Ni(OTf)2\text{Ni(OTf)}_2 (nickel triflate) for improved solubility in nonpolar solvents .

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